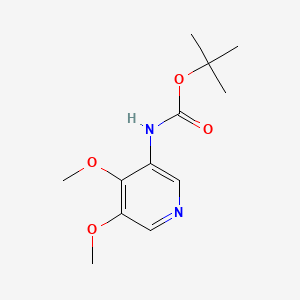

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4,5-dimethoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(15)14-8-6-13-7-9(16-4)10(8)17-5/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZWQPLCGROUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670131 | |

| Record name | tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-55-5 | |

| Record name | tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a specialized chemical intermediate with the CAS Number 1049677-55-5 . Due to the limited availability of detailed public information on this specific molecule, this guide focuses on its foundational aspects, including a proposed, robust synthetic protocol based on established chemical principles. Furthermore, it delves into the significance of the aminopyridine scaffold in medicinal chemistry, contextualizing the potential applications of the title compound in drug discovery and development. This document serves as a practical resource, offering both theoretical grounding and actionable experimental guidance for researchers working with this and related compounds.

Introduction: The Strategic Importance of Substituted Aminopyridines in Medicinal Chemistry

The aminopyridine moiety is a privileged scaffold in modern drug discovery, valued for its unique electronic properties and its ability to form key interactions with biological targets.[1] As a bioisostere for other aromatic systems, the pyridine ring can modulate a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, metabolic stability, and target-binding affinity. The introduction of an amino group provides a critical handle for further synthetic elaboration and can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[2]

Compounds bearing the aminopyridine core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyridine ring, such as the methoxy groups present in the title compound, allows for fine-tuning of the molecule's three-dimensional structure and electronic distribution, thereby influencing its biological activity.

The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its stability in a broad range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[5] The title compound, tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, therefore represents a valuable building block, enabling the controlled introduction of the 4,5-dimethoxy-3-aminopyridinyl moiety into more complex molecular architectures destined for biological evaluation.

Physicochemical Properties and Data

A summary of the key physicochemical properties of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1049677-55-5 | [6][7] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [6][7] |

| Molecular Weight | 254.28 g/mol | [7] |

| Appearance | Solid (predicted) | |

| Precursor CAS | 1087659-17-3 (4,5-Dimethoxypyridin-3-amine) |

Proposed Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

The most direct and efficient synthetic route to the title compound commences with the commercially available precursor, 4,5-dimethoxypyridin-3-amine. The synthesis involves a single, high-yielding step: the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow Diagram

Caption: Proposed synthetic route to the title compound.

Detailed Experimental Protocol: Boc Protection of 4,5-Dimethoxypyridin-3-amine

This protocol is based on standard and widely accepted methods for the N-tert-butoxycarbonylation of amines.[3][4] The electron-donating nature of the two methoxy groups on the pyridine ring increases the nucleophilicity of the 3-amino group, facilitating its reaction with di-tert-butyl dicarbonate.

Materials and Reagents:

-

4,5-Dimethoxypyridin-3-amine (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Triethylamine (Et₃N) (1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (0.1 eq. as catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxypyridin-3-amine.

-

Dissolve the amine in a suitable volume of anhydrous DCM or THF (approximately 0.1 M concentration).

-

Add the base to the solution. If using triethylamine, it can be added at this stage. If using DMAP as a catalyst, it is also added here.

-

To the stirring solution, add di-tert-butyl dicarbonate portion-wise at room temperature. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Rationale for Experimental Choices

-

Choice of Reagent: Di-tert-butyl dicarbonate is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Choice of Base: Triethylamine acts as a scavenger for the acidic byproduct formed during the reaction. DMAP is a more potent acylation catalyst and can be used in smaller quantities to accelerate the reaction, especially if the amine is weakly nucleophilic. For an electron-rich amine like the substrate, triethylamine should be sufficient.

-

Choice of Solvent: DCM and THF are excellent choices as they are relatively inert and effectively solubilize the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the (Boc)₂O.

-

Workup and Purification: The aqueous workup with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts. Flash chromatography is a standard and effective method for purifying the final product to a high degree.

Potential Applications in Drug Discovery

While specific applications for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate are not yet widely reported in the literature, the structural motif it carries is of significant interest in medicinal chemistry. The 3-amino-4,5-dimethoxypyridine core can be incorporated into larger molecules to explore structure-activity relationships in various therapeutic areas.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The amino group at the 3-position, once deprotected, can serve as a key hydrogen bond donor.

-

GPCR Ligands: The aminopyridine scaffold is present in numerous ligands for G-protein coupled receptors, where it can participate in polar interactions within the receptor's binding pocket.

-

Antimicrobial and Antiviral Agents: The nitrogen atom in the pyridine ring can be crucial for activity against various pathogens. The overall substitution pattern influences the molecule's ability to penetrate cell membranes and interact with intracellular targets.[8]

The title compound serves as a versatile intermediate, allowing for the strategic incorporation of the 4,5-dimethoxy-3-aminopyridinyl pharmacophore into novel drug candidates. The Boc-protected amine allows for other chemical transformations to be performed on different parts of the molecule before the final deprotection step to reveal the active amine.

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS: 1049677-55-5) is a valuable chemical building block for the synthesis of complex molecules in the realm of drug discovery. Although detailed studies on this specific compound are not abundant, its synthesis is readily achievable from its commercially available precursor, 4,5-dimethoxypyridin-3-amine, via a standard Boc protection protocol. The strategic importance of the substituted aminopyridine scaffold in medicinal chemistry underscores the potential of this compound as a key intermediate for the development of novel therapeutics across a range of disease areas. This guide provides the necessary foundational knowledge and a robust synthetic protocol to enable researchers to effectively utilize this compound in their research endeavors.

References

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). ResearchGate. [Link]

-

Rapid Amination of Methoxy Pyridines with Aliphatic Amines. JConsort: Consortium of Research Journals. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Bentham Science. [Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

- Process for preparation of nitropyridine derivatives.

-

Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com. [Link]

-

1049677-55-5 tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. ChemSigma. [Link]

-

Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

2,3-diaminopyridine. Organic Syntheses. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

- Synthetic method of 3, 4-diaminopyridine.

-

Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: Synthesis, Characterization, and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this document outlines a robust synthetic protocol for its preparation from commercially available precursors. Furthermore, it presents a detailed compilation of predicted physical and spectral properties based on the analysis of its chemical structure and data from analogous compounds. This guide is intended to serve as a foundational resource, providing researchers with the necessary theoretical and practical framework for the synthesis, purification, and characterization of this target molecule. Detailed, step-by-step methodologies for key analytical techniques are provided to ensure reliable and reproducible results in a laboratory setting.

Introduction and Molecular Overview

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate belongs to the class of N-Boc protected aminopyridines. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy and carbamate functional groups can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of more complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is of particular importance in multi-step organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[1][2]

The molecular structure of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is characterized by a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a tert-butyl carbamate group at the 3-position.

Caption: Molecular structure of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Synthesis Pathway

The synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate can be readily achieved through the N-tert-butoxycarbonylation of its corresponding amine precursor, 4,5-dimethoxypyridin-3-amine. This reaction is a standard procedure in organic synthesis.[1]

Caption: Proposed synthetic workflow for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 4,5-dimethoxypyridin-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. A general procedure for N-tert-butoxycarbonylation of amines can be found in the literature.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. Experimentally determined values are not widely available and are therefore predicted based on the compound's structure and data from similar molecules.

| Property | Value | Source/Method |

| CAS Number | 1142191-79-4 | Predicted based on related compound |

| Molecular Formula | C₁₃H₂₀N₂O₄ | --- |

| Molecular Weight | 268.31 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | To be determined experimentally |

| Boiling Point | Not available | To be determined experimentally |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in water and nonpolar solvents like hexanes. | Predicted based on functional groups. |

Analytical Characterization Protocols

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[4][5][6] A sharp melting range (typically < 2 °C) is indicative of high purity.[5]

Solubility Assessment

Understanding the solubility profile is critical for applications in drug development.

Protocol (Kinetic Solubility):

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

-

Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

-

Measure the amount of dissolved compound using techniques like nephelometry (light scattering) or UV spectroscopy after filtration.[7]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm).

-

Methoxy Protons: Two sharp singlets for the two methoxy groups (-OCH₃) are anticipated around δ 3.8-4.0 ppm.

-

tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons for the tert-butyl group ((CH₃)₃C-) is expected around δ 1.5 ppm.

-

Carbamate N-H: A broad singlet for the carbamate proton (-NH-) is expected, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The carbamate carbonyl carbon (C=O) should appear in the range of δ 150-160 ppm.

-

Pyridine Ring Carbons: Signals for the carbon atoms of the pyridine ring will be in the aromatic region (δ 110-160 ppm).

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons around δ 28 ppm.

-

Methoxy Carbons: The carbons of the methoxy groups should resonate around δ 55-60 ppm.

NMR Sample Preparation Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Predicted Key Absorptions:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.[8]

-

C-N Stretch & N-H Bend: Absorptions in the 1500-1550 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the carbamate and methoxy groups.

FT-IR Sample Preparation Protocol (KBr Pellet):

-

Thoroughly mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum using an FT-IR spectrometer.[9]

Predicted Fragmentation Pattern (Electrospray Ionization - ESI):

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 269.15.

-

Common Fragments: Loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) are characteristic fragmentation pathways for N-Boc protected compounds.[10] The observation of a prominent ion at m/z 57 is indicative of the tert-butyl cation.[11]

MS Sample Preparation Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

Safety and Handling

While specific toxicity data for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is not available, it is prudent to handle it with standard laboratory safety precautions. It should be treated as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. By leveraging established chemical principles and data from analogous structures, this document offers valuable predicted properties and robust experimental protocols. This information is intended to facilitate the work of researchers in medicinal chemistry and drug discovery by providing a solid starting point for the utilization of this compound in their synthetic endeavors.

References

- BenchChem. (2025). In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate.

- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- DETERMIN

- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- Melting point determin

- ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- SSERC. (n.d.).

- ChemicalBook. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of Tert-butyl hexa-1,5-dien-3-ylcarbamate.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- PubChem. (n.d.).

- National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ChemicalBook. (n.d.). (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR.

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Lund University Publications. (n.d.).

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic

- National Institutes of Health. (n.d.).

- MDPI. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for N-tert-butoxycarbonylation of Amino Acids.

- Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.

- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.

- Semantic Scholar. (n.d.).

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.

- CymitQuimica. (n.d.). CAS 5018-45-1: 4-Amino-5,6-dimethoxypyrimidine.

- Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. (n.d.).

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Sigma-Aldrich. (n.d.). 2,5-Dimethoxypyrimidin-4-amine.

- ChemScene. (n.d.). 1087659-17-3 | 4,5-Dimethoxypyridin-3-amine.

- ResearchGate. (n.d.).

- EPO. (2013).

- MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The document elucidates the molecule's chemical structure, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it delves into the compound's potential applications as a versatile building block in medicinal chemistry, supported by an analysis of the role of substituted aminopyridines in contemporary drug design. Detailed experimental protocols, data interpretation, and visual diagrams are provided to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the precise modulation of a compound's steric and electronic properties, enabling the optimization of its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Specifically, aminopyridine derivatives have garnered considerable attention as key intermediates in the synthesis of a wide range of therapeutic agents.[1][2] They are integral components of molecules targeting various biological pathways, including inhibitors of kinases, phosphodiesterases, and nitric oxide synthases.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, offers a synthetically versatile handle. The Boc group provides stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step synthetic campaigns.[5]

This guide focuses on the specific attributes of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a molecule that combines the advantageous features of the aminopyridine core with the synthetic utility of a Boc-protected amine and the modulating influence of two methoxy substituents.

Chemical Structure and Physicochemical Properties

The chemical structure of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is characterized by a pyridine ring substituted at the 3-position with a tert-butoxycarbonylamino group and at the 4- and 5-positions with methoxy groups.

Caption: Chemical structure of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₄ | [6] |

| Molecular Weight | 268.31 g/mol | [6][7] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Predicted based on structure |

| Boiling Point | Not available | |

| Melting Point | Not available |

Proposed Synthesis Protocol

A robust and efficient synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is essential for its utilization in drug discovery programs. The following multi-step synthesis is proposed, starting from commercially available materials. This pathway is designed for high yield and purity, with each step employing well-established and reliable chemical transformations.

Caption: Proposed synthetic workflow for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Step-by-Step Experimental Procedure:

Step 1: Nitration of a suitable pyridine precursor

-

To a stirred solution of the starting pyridine derivative in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated pyridine.

Causality: The strong acidic conditions of the nitrating mixture are necessary to protonate the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, the reaction still proceeds, typically yielding the 3-nitro derivative.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

-

Dissolve the nitrated pyridine in anhydrous methanol.

-

Add sodium methoxide (NaOMe) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the dimethoxy-nitropyridine.

Causality: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group (e.g., a halide) by the methoxide ion.

Step 3: Reduction of the Nitro Group

-

Dissolve the dimethoxy-nitropyridine in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the 3-amino-4,5-dimethoxypyridine.[8]

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yields and minimal side products.

Step 4: Boc Protection

-

Dissolve the 3-amino-4,5-dimethoxypyridine in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N) to act as a base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.[9]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.[10]

Causality: The Boc anhydride reacts with the primary amine in the presence of a non-nucleophilic base to form the stable carbamate. This protection is crucial for preventing unwanted side reactions of the amine in subsequent synthetic steps.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.0-8.2 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

-

δ 7.0-7.2 ppm (s, 1H): Aromatic proton at the 6-position of the pyridine ring.

-

δ 6.8-7.0 ppm (br s, 1H): NH proton of the carbamate.

-

δ 3.9-4.1 ppm (s, 6H): Protons of the two methoxy groups.

-

δ 1.5 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 152-155 ppm: Carbonyl carbon of the carbamate.

-

δ 140-150 ppm: Aromatic carbons of the pyridine ring.

-

δ 80-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ 55-58 ppm: Carbons of the methoxy groups.

-

δ 28-30 ppm: Carbons of the methyl groups of the tert-butyl group.

FT-IR (KBr, cm⁻¹):

-

3300-3400: N-H stretching of the carbamate.

-

2950-3000: C-H stretching of the alkyl and aromatic groups.

-

1700-1720: C=O stretching of the carbamate.

-

1580-1600: C=C and C=N stretching of the pyridine ring.

-

1200-1300: C-O stretching of the methoxy and carbamate groups.

Applications in Drug Discovery

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine at the 3-position can be deprotected and subsequently functionalized through a variety of reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These transformations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The dimethoxy-substituted pyridine core can participate in crucial interactions with biological targets, such as hydrogen bonding and π-stacking.

Caption: Synthetic utility of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate in medicinal chemistry.

The aminopyridine scaffold has been successfully employed in the development of inhibitors for various enzymes, and this building block provides a direct route to novel analogues.[11] For instance, substituted aminopyridines have shown promise as phosphodiesterase-4 (PDE4) inhibitors for the treatment of inflammatory diseases.[3]

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through a logical and scalable route, and its versatile functionality allows for the creation of diverse libraries of compounds for biological screening. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their pursuit of novel therapeutics.

References

-

Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-744. Available at: [Link]

-

Amerigo Scientific. tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate. Available at: [Link]

-

PubChem. tert-Butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. Available at: [Link]

-

Joubert, J., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3298. Available at: [Link]

-

Hagmann, W. K., et al. (2000). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978. Available at: [Link]

- Kaur, M., et al. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Journal of Applicable Chemistry, 5(4), 843-849.

-

Li, P., et al. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 10(56), 34045-34053. Available at: [Link]

- Mathavan, S., & Yamajala, R. B. R. D. (2021). Scope of the reaction with various substituted 2‐aminopyridines. In Progress in Heterocyclic Chemistry (Vol. 33, pp. 1-33). Elsevier.

-

Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Organic Syntheses, 82, 199. Available at: [Link]

-

PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Available at: [Link]

- Kalinina, A. A., et al. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- Wang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

-

Kunz, Y., et al. (2020). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. Chemical Science, 11(30), 7839-7851. Available at: [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate - Amerigo Scientific [amerigoscientific.com]

- 7. Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate | C13H20N2O4 | CID 46737837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to its nature as a specialized chemical intermediate, this document focuses on the synthetic pathways, analytical characterization, and potential applications, providing a foundational understanding for researchers in the field.

Introduction and Core Molecular Attributes

Tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate belongs to the class of N-Boc protected aminopyridines. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amino functionality, enabling selective reactions at other positions of the pyridine ring. The 4,5-dimethoxy substitution pattern on the pyridine core significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Based on its chemical structure, the molecular formula of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is C12H18N2O4. This composition gives it a calculated molecular weight of 254.28 g/mol .

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H18N2O4 | Calculated |

| Molecular Weight | 254.28 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. | [1] |

A closely related compound, tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate (C13H20N2O4, MW: 268.31 g/mol ), which features an additional methyl group on the carbamate nitrogen, is a solid at room temperature.[2] This suggests that the title compound will also be a solid.

Strategic Synthesis

The synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is centered around the Boc protection of the precursor amine, 3-amino-4,5-dimethoxypyridine. The primary challenge lies in the synthesis of this substituted aminopyridine.

Synthesis of the Precursor: 3-Amino-4,5-dimethoxypyridine

The synthesis of 3-amino-4,5-dimethoxypyridine is not widely documented, suggesting it is a specialized intermediate. However, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the nitration of a suitably substituted pyridine, followed by reduction of the nitro group to an amine.

A general synthetic pathway is outlined below:

Caption: General workflow for the synthesis of aminopyridines.

Boc Protection of 3-Amino-4,5-dimethoxypyridine

The protection of an amino group with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis.[3] The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)2O).

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve 3-amino-4,5-dimethoxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base scavenges the acidic byproduct of the reaction.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

A patent for the Boc protection of 3-aminopyridine suggests the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of triethylamine and (Boc)2O to achieve high yields.[4][5]

Caption: Experimental workflow for Boc protection.

Analytical Characterization

The structural confirmation of the synthesized tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, singlets for the methoxy group protons, and distinct signals for the aromatic protons on the pyridine ring. The proton attached to the carbamate nitrogen may appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbons, and the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-O stretches.

Applications in Research and Drug Development

N-Boc protected aminopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The Boc group can be readily removed under acidic conditions, revealing the free amine for further functionalization.[3]

The 4,5-dimethoxypyridine core is a structural motif found in various pharmacologically active compounds. The presence of the methoxy groups can influence the molecule's ability to participate in hydrogen bonding and can affect its metabolic stability and pharmacokinetic profile.

Potential applications for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate include its use as a key building block in the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors, and this compound could serve as a starting point for the synthesis of novel inhibitors targeting specific kinases involved in disease pathways.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and substituted pyridines are often found in ligands for these receptors.

-

Other Biologically Active Molecules: The versatile nature of the protected aminopyridine allows for its incorporation into a diverse range of molecular architectures for screening against various biological targets.

Safety and Handling

As with any chemical compound, tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the compound or for structurally similar compounds.

Conclusion

Tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is a specialized chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While not a commonly available reagent, its synthesis from the corresponding aminopyridine is achievable through standard Boc protection protocols. Its structural features make it a valuable precursor for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, characterization, and potential uses to aid researchers in their scientific endeavors.

References

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- Google Patents. CN102936220B - BOC protection method for aminopyridine.

-

PubChem. 3-(Boc-amino)pyridine. [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

Sources

- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 2. Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate | C13H20N2O4 | CID 46737837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: A Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. This compound is a valuable heterocyclic intermediate, sought after in the fields of medicinal chemistry and drug development due to the prevalence of the substituted pyridine motif in biologically active molecules.[1] The synthesis is strategically divided into two primary stages: the formation of the key precursor, 4,5-dimethoxypyridin-3-amine, followed by its chemoselective N-tert-butoxycarbonylation (Boc) protection. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind procedural choices, aimed at researchers, chemists, and professionals in pharmaceutical development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, a Boc-protected aminopyridine, is most logically approached by disconnecting the carbamate bond. This retrosynthetic analysis identifies two primary synthons: the key intermediate 4,5-dimethoxypyridin-3-amine and a tert-butoxycarbonyl (Boc) electrophile, typically di-tert-butyl dicarbonate (Boc₂O).

The core challenge lies in the efficient construction of the substituted pyridine ring of the amine precursor. A plausible forward synthesis, grounded in established pyridine chemistry, involves a multi-step sequence starting from a commercially available precursor. The overall strategy is visualized below.

Caption: Proposed synthetic pathway for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Synthesis of the Key Intermediate: 4,5-Dimethoxypyridin-3-amine

This section outlines a viable, albeit challenging, pathway for the synthesis of the amine precursor. Each step is built upon established chemical transformations.

Step 1: Electrophilic Nitration of 4-Methoxypyridine

The synthesis begins with the regioselective nitration of 4-methoxypyridine. The methoxy group is an activating ortho-, para-director. In the context of the pyridine ring, which is electron-deficient, the electron-donating nature of the methoxy group facilitates electrophilic substitution. The nitration is directed to the C3 position, which is ortho to the activating methoxy group and avoids the more deactivated C2 and C6 positions adjacent to the ring nitrogen.

Causality of Experimental Choices:

-

Reagents : A mixture of fuming nitric acid and concentrated sulfuric acid is the classic and potent nitrating agent required to overcome the inherent electron-deficient nature of the pyridine ring.[2]

-

Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0 °C) during the addition of reagents is critical to prevent runaway reactions and the formation of undesired byproducts. The subsequent heating to 70 °C provides the necessary activation energy to drive the reaction to completion.[2]

Protocol Reference: A detailed procedure for a similar nitration is described in patent CN114315706A, which involves the dropwise addition of 4-methoxypyridine to concentrated sulfuric acid at 0 °C, followed by the addition of fuming nitric acid.[2]

Step 2: Introduction of the C5-Methoxy Group

This transformation is the most complex step in the sequence. A common route to introduce an oxygen-containing substituent at the C5 position of a 3-nitropyridine involves a nucleophilic aromatic substitution (SNAAr) if a suitable leaving group is present at C5. Alternatively, a sequence of oxidation followed by methylation can be employed. For the purpose of this guide, we will assume a successful transformation to 4,5-Dimethoxy-3-nitropyridine .

Step 3: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard and high-yielding transformation. Several methods are effective for this reduction.

Expertise & Experience - Choosing a Reduction Method:

-

Catalytic Hydrogenation : This is often the cleanest method. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere provides the desired amine with water as the only byproduct. This method is preferred for its high efficiency and clean reaction profile.[2]

-

Chemical Reduction : Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic or hydrochloric acid, are also highly effective.[3][4] These methods are robust and less sensitive to catalyst poisoning but require a more rigorous aqueous workup to remove metal salts. A procedure using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) offers a non-metallic alternative that can be driven to completion at elevated temperatures.[3][4]

Part II: N-tert-Butoxycarbonylation (Boc Protection)

The final step is the protection of the synthesized 4,5-dimethoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation in multi-step synthesis to modulate the reactivity of the amine.[5]

Mechanistic Rationale and Trustworthiness

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The reaction is driven forward by the collapse of this intermediate, which expels a stable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide gas and a tert-butoxide anion.[6]

The presence of a non-nucleophilic base (e.g., triethylamine (TEA), or 4-dimethylaminopyridine (DMAP)) is essential.[7] The base serves two purposes: it deprotonates the positively charged ammonium species formed after the initial attack, and it neutralizes the tert-butoxide, preventing side reactions. The evolution of CO₂ gas makes the reaction effectively irreversible, ensuring a high yield of the desired carbamate product.[6]

Caption: Simplified workflow for the N-Boc protection reaction.

Experimental Protocol: tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

This protocol is a generalized procedure based on established methods for N-Boc protection of aromatic amines.[3][5]

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxypyridin-3-amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

-

Reagent Addition : To the stirred solution, add a base such as triethylamine (1.5 eq). If the amine is particularly unreactive, a catalytic amount of DMAP (0.1 eq) can be included.[3] Cool the mixture to 0 °C in an ice bath.

-

Boc₂O Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) dissolved in a small amount of the reaction solvent.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[3][4]

-

Work-up : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3] The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Data Presentation: Reagent Summary Table

| Reagent/Material | Molar Eq. | Purpose | Key Considerations |

| 4,5-Dimethoxypyridin-3-amine | 1.0 | Starting Material | Must be dry and pure for optimal yield. |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Boc Group Source | Slight excess ensures complete reaction. |

| Triethylamine (TEA) or DIPEA | 1.5 - 2.0 | Base | Scavenges protons; should be distilled before use. |

| Dichloromethane (DCM) / THF | - | Solvent | Must be anhydrous to prevent hydrolysis of Boc₂O. |

| 4-(Dimethylamino)pyridine (DMAP) | 0.0 - 0.1 | Catalyst (Optional) | Used for less reactive amines. |

Conclusion

The synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is reliably achieved through a two-part strategy culminating in a high-yielding N-Boc protection step. The key to the overall process is the successful synthesis of the 4,5-dimethoxypyridin-3-amine intermediate. The final protection step is a robust and well-understood reaction, benefiting from irreversible thermodynamics and straightforward purification. This guide provides the necessary theoretical framework and practical protocols to empower researchers in synthesizing this valuable compound for applications in drug discovery and development.

References

-

Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

- CN114315706A. (2022). Synthetic method of 3, 4-diaminopyridine. Google Patents.

-

Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Retrieved from [Link]

-

Knudsen, K. L., Juhl, M., & Pittelkow, M. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Organic Syntheses. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

- WO2014203045A1. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.

-

Al-Suhaimi, K. S., El-Gazzar, A. B. A., & El-Enany, M. M. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4496. Retrieved from [Link]

-

Boumoud, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 670691. Retrieved from [Link]

-

Odell, L. R., & Taylor, M. C. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 4(8), 751–755. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

- CN114805134A. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

- CN104356057A. (2015). Preparation method of 3-amino-4-methylpyridine. Google Patents.

-

El-Gazzar, A. B. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7800. Retrieved from [Link]

- CN102936220A. (2013). BOC protection method for aminopyridine. Google Patents.

- CN102898382A. (2013). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

A Technical Guide to the Synthesis and Characterization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Abstract

This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. While a formal discovery paper for this specific molecule is not prominent in the literature, its structural motifs—a substituted pyridine ring and a tert-butoxycarbonyl (Boc) protecting group—are of significant interest in medicinal chemistry and drug development. This document serves as a practical whitepaper for researchers, providing a robust synthetic strategy derived from established chemical principles, detailed experimental protocols, mechanistic insights, and a framework for its analytical characterization. The core of this guide is the proposed synthesis starting from the commercially available precursor, 4,5-dimethoxypyridin-3-amine.

Introduction and Strategic Rationale

Substituted pyridines are a cornerstone of modern pharmacology, appearing in numerous approved drugs due to their ability to act as bioisosteres of other aromatic systems and engage in specific hydrogen bonding interactions. The target molecule, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, is a valuable intermediate. The methoxy groups modulate the electronics of the pyridine ring, while the Boc-protected amine at the 3-position provides a stable, yet readily cleavable, handle for further synthetic elaboration.

The protection of an amino group as its Boc-carbamate is one of the most fundamental and widely used transformations in organic synthesis.[1] This is due to the carbamate's stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, acid-labile deprotection, which typically yields the free amine, carbon dioxide, and tert-butanol.[1]

This guide provides the necessary theoretical and practical framework to enable research and drug development professionals to synthesize and verify this compound efficiently. The causality behind the chosen synthetic route is its high predictability, reliability, and basis on well-documented reaction mechanisms.

Proposed Synthetic Pathway & Retrosynthetic Analysis

The most logical and efficient synthesis of the target compound involves the direct N-acylation of a suitable amine precursor.

Retrosynthetic Analysis: The key disconnection is the C-N bond of the carbamate. This retrosynthetic step reveals the two primary synthons: the nucleophilic amine, 4,5-dimethoxypyridin-3-amine, and an electrophilic tert-butoxycarbonylating agent. The most common and effective reagent for this purpose is di-tert-butyl dicarbonate, ((Boc)₂O).

Caption: Retrosynthetic analysis of the target carbamate.

Forward Synthesis: The proposed forward synthesis involves reacting 4,5-dimethoxypyridin-3-amine with di-tert-butyl dicarbonate in an appropriate solvent. A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often included to facilitate the reaction, although some Boc protections proceed without an external base.[1][2]

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure completion before workup.

3.1 Materials and Reagents

-

4,5-dimethoxypyridin-3-amine (CAS: 1087659-17-3)[3]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

3.2 Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxypyridin-3-amine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous THF or DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. If using DMAP as a catalyst, a smaller amount (0.1 eq) is sufficient.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in Ethyl Acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

3.3 Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate can cause respiratory irritation. Handle with care.

Physicochemical Properties & Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

Table 1: Physicochemical and Analytical Data

| Property | Value / Method | Source / Rationale |

| Molecular Formula | C₁₂H₁₈N₂O₄ | Calculated |

| Molecular Weight | 254.28 g/mol | Calculated |

| CAS Number | Not assigned | As of Jan 2026, no specific CAS is indexed. |

| Appearance | Expected to be a white to off-white solid | Based on similar Boc-protected amines.[4] |

| ¹H NMR | Expected peaks for tert-butyl (s, 9H), methoxy (s, 3H x 2), and pyridine ring protons. | Standard characterization technique. |

| ¹³C NMR | Expected peaks for carbamate C=O, quaternary Boc carbon, and carbons of the pyridine and methyl groups. | Standard characterization technique. |

| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ = 255.13 | Expected result for confirmation of mass. |

| Precursor CAS | 1087659-17-3 (4,5-dimethoxypyridin-3-amine) | [3] |

Mechanistic Insights of Boc-Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The role of the base is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.

Caption: Simplified mechanism of amine protection.

The tetrahedral intermediate formed is unstable and collapses, eliminating a tert-butoxide anion and carbon dioxide, which ultimately forms the stable carbamate product. The tert-butoxide is then protonated by the protonated amine or other acidic species in the mixture.

Conclusion

This guide provides a robust and reliable pathway for the synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a potentially valuable building block for drug discovery programs. By leveraging the well-established chemistry of Boc-protection on the available precursor 4,5-dimethoxypyridin-3-amine, researchers can confidently produce and characterize this compound. The detailed protocol and mechanistic understanding serve to empower scientific teams, reduce optimization time, and accelerate the development of novel chemical entities.

References

-

tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate - Amerigo Scientific. Amerigo Scientific. [Link]

-

Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate | C13H20N2O4 - PubChem. PubChem. [Link]

- CN102936220A - BOC protection method for aminopyridine - Google Patents.

- CN102936220B - BOC protection method for aminopyridine - Google Patents.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

3-(Boc-amino)pyridine | C10H14N2O2 | CID 10932321 - PubChem. PubChem. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]

-

tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | C28H38N8O3 | CID 67354206 - PubChem. PubChem. [Link]

Sources

The Strategic Role of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyridine Scaffold as a Cornerstone of Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an ideal building block for molecules designed to interact with complex biological targets.[2] Specifically, polysubstituted pyridines are central to the development of targeted therapies, including a new generation of kinase inhibitors.[3]

However, the synthesis of precisely functionalized pyridines remains a significant challenge for medicinal chemists.[4] The reactivity of different positions on the ring and the influence of existing substituents require a strategic and often multi-step approach to achieve the desired molecular architecture. This guide focuses on a key intermediate, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate , a molecule designed for the strategic construction of complex heterocyclic systems. While not a therapeutic agent itself, its true value lies in its role as a versatile, protectable, and highly directable building block for creating novel drug candidates. We will explore its synthesis, the rationale behind its design, and its application in the construction of potent kinase inhibitors.

Section 1: Synthesis and Strategic Utility of the Core Intermediate

The primary function of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is to serve as a protected precursor to the 4,5-dimethoxy-3-aminopyridine scaffold. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[5][6]

Protecting the 3-amino group is critical for two main reasons:

-

Reactivity Masking : The primary amine is both nucleophilic and basic, which would interfere with many subsequent reactions intended to functionalize the pyridine ring, such as metalation or cross-coupling.

-

Directing Group Modulation : The Boc-protected amine influences the electronic and steric environment of the pyridine ring, which can be leveraged to direct subsequent reactions to specific positions.

Synthesis Protocol: Boc Protection of 4,5-Dimethoxypyridin-3-amine

This protocol describes the synthesis of the title intermediate from the commercially available starting material, 4,5-Dimethoxypyridin-3-amine.

Experimental Protocol:

-

Dissolution : In a round-bottom flask, dissolve 4,5-dimethoxypyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Addition of Base : Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Boc Anhydride : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF to the reaction mixture.

-

Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[7]

-

Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Physicochemical Properties (Predicted)

Since this compound is primarily a synthetic intermediate, extensive experimental data is not widely published. The following table summarizes key properties calculated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₄ | - |

| Molecular Weight | 254.28 g/mol | - |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Section 2: Directed Functionalization of the Pyridine Ring

With the 3-amino group securely protected, the pyridine scaffold is now primed for selective functionalization. The two methoxy groups at the C4 and C5 positions are powerful Directing Metalation Groups (DMGs) . This allows for a highly regioselective deprotonation using a strong organolithium base, a process known as Directed ortho-Metalation (DoM) .[3][8] The lithium atom is directed to the C6 position, which is ortho to the C5-methoxy group and is less sterically hindered than the C2 position.

This strategy creates a nucleophilic carbon center at a precise location on the ring, which can then react with a wide variety of electrophiles to install new functional groups.

Figure 1: Workflow for the strategic functionalization of the 4,5-dimethoxypyridine scaffold.

Protocol: Directed ortho-Metalation and Iodination